6-TAMRA-SE

Beschreibung

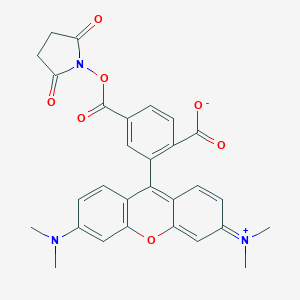

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOQTZWNYMMSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376332 | |

| Record name | 6-TAMRA SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150810-69-8 | |

| Record name | 6-Carboxytetramethylrhodamine N-succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150810-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-TAMRA SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of 6-TAMRA-NHS Ester in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Carboxytetramethylrhodamine N-hydroxysuccinimidyl ester (6-TAMRA-NHS ester), a widely utilized amine-reactive fluorescent dye in the field of biochemistry. This document details its core applications, underlying chemical principles, and practical experimental methodologies. Key quantitative data are presented in tabular format for straightforward comparison with other common fluorophores. Detailed experimental protocols for labeling proteins and oligonucleotides are provided, alongside illustrative diagrams generated using Graphviz to elucidate reaction mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who employ fluorescence-based techniques.

Introduction to 6-TAMRA-NHS Ester

6-TAMRA-NHS ester is a bright, photostable, orange-red fluorescent dye derivative of tetramethylrhodamine.[1] The N-hydroxysuccinimidyl (NHS) ester moiety makes it an amine-reactive probe, enabling the covalent attachment of the TAMRA fluorophore to the primary amino groups of biomolecules such as proteins, peptides, and amine-modified nucleic acids.[2][3] This covalent linkage forms a stable amide bond, ensuring the fluorescent label remains attached to the target molecule throughout subsequent experiments.[1]

The robust fluorescence and favorable spectral properties of 6-TAMRA have led to its widespread use in a variety of biochemical applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled biomolecules within cells and tissues.

-

Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled cell-surface or intracellular markers.

-

Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes by using 6-TAMRA as an acceptor fluorophore.

-

Automated DNA Sequencing: Serving as a fluorescent label for Sanger sequencing.[4]

-

Immunochemistry: Preparing fluorescently labeled antibodies and avidin derivatives for various immunoassays.[1]

Chemical Properties and Reaction Mechanism

The NHS ester of 6-TAMRA is a highly efficient reagent for labeling primary amines at pH levels ranging from 7 to 9.[4] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. While primary amines are the principal targets, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH.

Below is a diagram illustrating the reaction between 6-TAMRA-NHS ester and a primary amine on a biomolecule.

Quantitative Data and Comparative Analysis

The selection of a fluorophore is a critical step in experimental design. The following tables provide key quantitative data for 6-TAMRA and compare its properties to two other commonly used fluorescent dyes, Fluorescein isothiocyanate (FITC) and Cyanine3 (Cy3).

Table 1: Spectral and Physicochemical Properties of 6-TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~546 nm[4] |

| Emission Maximum (λem) | ~576 nm[4] |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹[4] |

| Molecular Weight | ~527.53 g/mol |

| Solubility | DMF, DMSO[4] |

Table 2: Comparative Analysis of Common Fluorophores

| Property | 6-TAMRA | FITC | Cy3 |

| Excitation Maximum (λex) | ~546 nm | ~495 nm | ~550 nm |

| Emission Maximum (λem) | ~576 nm | ~525 nm | ~570 nm |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Moderate | High (0.92) | Moderate |

| Photostability | Good | Poor | Good |

| pH Sensitivity | Low | High (fluorescence decreases in acidic pH)[2][5] | Low |

Experimental Protocols

Protein Labeling with 6-TAMRA-NHS Ester

This protocol provides a general procedure for labeling proteins with 6-TAMRA-NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

6-TAMRA-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare 6-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the desired amount of the 6-TAMRA-NHS ester stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the storage buffer. The first colored band to elute will be the labeled protein.

-

Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of 6-TAMRA (~546 nm).

-

Protein Concentration (M) = [A₂₈₀ - (A₅₄₆ × CF)] / ε_protein

-

Dye Concentration (M) = A₅₄₆ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for TAMRA).

-

Labeling of 5'-Amine-Modified Oligonucleotides

This protocol outlines the labeling of oligonucleotides that have been synthesized with a primary amine modification at the 5' terminus.

Materials:

-

5'-Amine-modified oligonucleotide (lyophilized)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

6-TAMRA-NHS ester

-

Anhydrous DMSO

-

Ethanol

-

3 M Sodium acetate

-

Nuclease-free water

Procedure:

-

Dissolve Oligonucleotide: Dissolve the lyophilized oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-5 mM.

-

Prepare 6-TAMRA-NHS Ester Solution: Dissolve a 5 to 10-fold molar excess of 6-TAMRA-NHS ester in a small volume of DMSO.

-

Labeling Reaction: Add the 6-TAMRA-NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate overnight at room temperature in the dark.

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed for 30 minutes to pellet the labeled oligonucleotide.

-

Carefully remove the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet.

-

-

Resuspend: Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer. The product can be further purified by HPLC if necessary.

Visualization of a FRET-Based Assay Workflow

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. 6-TAMRA is commonly used as an acceptor in FRET pairs with green-emitting dyes like FITC or GFP. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.

The following diagram illustrates a typical workflow for a FRET experiment to detect the interaction between two proteins, Protein A and Protein B.

References

- 1. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-NHS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-NHS), a widely used fluorescent dye in biological research.

Core Properties and Structure

6-Carboxy-tetramethylrhodamine N-succinimidyl ester, commonly known as 6-TAMRA-NHS, is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. Its core structure consists of a tetramethylrhodamine fluorophore functionalized with a succinimidyl ester group. This NHS ester moiety allows for the covalent conjugation of the dye to primary and secondary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, forming a stable amide bond.[1][2][3] The 6-isomer designation specifies the attachment point of the carboxyl group on the rhodamine core.

The chemical structure of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester is presented below:

Chemical Structure:

Structure of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester.

Quantitative Data Summary

The key photophysical and chemical properties of 6-TAMRA-NHS are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |

| Molecular Weight | 527.52 g/mol | [4] |

| CAS Number | 150810-69-8 | [5][6] |

| Appearance | Dark red solid powder | [6] |

| Solubility | Soluble in DMSO and DMF | [1][6] |

| Excitation Maximum (λex) | 543 - 548 nm | [1] |

| Emission Maximum (λem) | 570 - 572 nm | [1] |

| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [5] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |

| Reacts With | Primary and secondary amines | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [1][5][6] |

Experimental Protocols

Protocol 1: General Protein Labeling with 6-TAMRA-NHS

This protocol outlines the fundamental steps for conjugating 6-TAMRA-NHS to a target protein.

Materials:

-

6-TAMRA-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of interest

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]

-

Prepare 6-TAMRA-NHS Stock Solution: Immediately before use, dissolve 6-TAMRA-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

-

Labeling Reaction: While gently vortexing, add the 6-TAMRA-NHS stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]

-

Quench Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[7][8]

-

Purification: Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[7]

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-TAMRA (~548 nm).

Protocol 2: Oligonucleotide Labeling with 6-TAMRA-NHS

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

6-TAMRA-NHS

-

Anhydrous DMSO

-

Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5

-

Purification system (e.g., HPLC or precipitation reagents)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-labeled oligonucleotide in the conjugation buffer.

-

Prepare 6-TAMRA-NHS Stock Solution: Dissolve the 6-TAMRA-NHS in anhydrous DMSO.

-

Labeling Reaction: Add the 6-TAMRA-NHS solution to the oligonucleotide solution.

-

Incubation: Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.

-

Purification: Purify the labeled oligonucleotide from the excess free dye, typically by ethanol precipitation or HPLC.

Visualizations

Signaling Pathway: Amine Labeling Reaction

The following diagram illustrates the chemical reaction between the N-succinimidyl ester of 6-TAMRA and a primary amine on a biomolecule, resulting in a stable amide bond.

Covalent bond formation between 6-TAMRA-NHS and a primary amine.

Experimental Workflow: Immunofluorescence Microscopy

This diagram outlines a typical workflow for an indirect immunofluorescence experiment using a 6-TAMRA labeled secondary antibody.

References

- 1. empbiotech.com [empbiotech.com]

- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. biocompare.com [biocompare.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. adipogen.com [adipogen.com]

- 7. youdobio.com [youdobio.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

6-TAMRA: A Comprehensive Technical Guide to its Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye 6-TAMRA (6-Carboxytetramethylrhodamine), a widely utilized tool in biological research and drug development. We will delve into its spectral properties, provide detailed experimental protocols for its use, and illustrate key processes through diagrams.

Core Spectral and Photophysical Properties of 6-TAMRA

6-TAMRA is a rhodamine-based fluorophore known for its bright orange-red fluorescence and high photostability.[1] Its spectral characteristics make it a versatile dye for a range of applications, including fluorescence microscopy, flow cytometry, and nucleic acid sequencing.[2] The key quantitative data for 6-TAMRA are summarized in the table below.

| Property | Value | Unit | Notes |

| Excitation Maximum (λex) | ~555 | nm | Can vary slightly depending on the solvent and conjugation partner.[1][3] |

| Emission Maximum (λem) | ~580 | nm | Exhibits a noticeable Stokes shift, which is advantageous for minimizing spectral overlap.[1][3] |

| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 | M⁻¹cm⁻¹ | A high extinction coefficient indicates efficient light absorption.[1][4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The efficiency of converting absorbed photons into emitted photons. This can be influenced by the local environment, pH, and conjugation.[1][5] |

Experimental Protocols

Accurate and reproducible results when using 6-TAMRA depend on careful experimental execution. Below are detailed protocols for common procedures involving this fluorophore.

Measuring the Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of a fluorophore like 6-TAMRA using a spectrofluorometer.

Materials:

-

6-TAMRA solution of known concentration in a suitable solvent (e.g., DMSO, PBS)

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Measuring the Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of 6-TAMRA (~555 nm).

-

Scan a range of emission wavelengths, typically starting from 10-20 nm above the excitation wavelength to well past the expected emission maximum (e.g., 570 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, from below the expected excitation maximum to near the emission maximum (e.g., 480 nm to 570 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond closely to the absorption maximum.

-

Labeling of Biomolecules with 6-TAMRA NHS Ester

6-TAMRA is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides.[5][6]

Materials:

-

6-TAMRA NHS ester

-

Biomolecule to be labeled (e.g., protein, amine-modified DNA)

-

Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration)

Procedure:

-

Preparation of Reagents:

-

Allow the 6-TAMRA NHS ester to equilibrate to room temperature before opening.

-

Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

-

Immediately before the reaction, dissolve the 6-TAMRA NHS ester in a small amount of anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the dissolved 6-TAMRA NHS ester to the biomolecule solution while gently vortexing. A molar excess of the dye is typically used; an 8-fold molar excess is a common starting point for protein labeling.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[6] The optimal time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted dye from the labeled biomolecule using an appropriate purification method, such as gel filtration chromatography.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of 6-TAMRA (~555 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εbc) to determine the ratio of dye molecules per biomolecule.

-

Visualizing Workflows with 6-TAMRA

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving 6-TAMRA.

References

- 1. lifetein.com [lifetein.com]

- 2. empbiotech.com [empbiotech.com]

- 3. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

A Technical Guide to 5-TAMRA and 6-TAMRA: Isomeric Probes for Bioconjugation and Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two isomers of carboxytetramethylrhodamine (TAMRA): 5-TAMRA and 6-TAMRA. This document details their chemical properties, synthesis, and applications in biological research, with a focus on their use in labeling biomolecules and in fluorescence-based assays.

Introduction to TAMRA Isomers

Tetramethylrhodamine (TAMRA) is a fluorescent dye widely used for the covalent labeling of proteins, peptides, and nucleic acids.[1][2] It exists as two structural isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring. These isomers are often produced as a mixture during synthesis and can be separated to yield the pure 5- and 6-isomers. While their spectral properties are nearly identical, the choice between the isomers can be influenced by the specific application and the desired labeling chemistry.[3][4]

Physicochemical and Spectroscopic Properties

Both 5-TAMRA and 6-TAMRA exhibit bright orange-red fluorescence. Their absorption and emission maxima are in the green-yellow region of the visible spectrum, making them compatible with common excitation sources and filter sets. The key quantitative properties of the succinimidyl ester (SE) derivatives of these isomers are summarized in the table below. It is important to note that while specific values for 6-TAMRA are less commonly reported, multiple sources state that the spectral properties of the two isomers are very similar.[3][4]

| Property | 5-TAMRA-SE | 6-TAMRA-SE |

| Molar Mass ( g/mol ) | 527.52 | 527.53 |

| Excitation Maximum (λex, nm) | ~546 | ~546 |

| Emission Maximum (λem, nm) | ~578 | ~576 |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~95,000 | ~95,000 |

| Quantum Yield (Φ) | ~0.1 | Not explicitly stated, but noted to be very similar to 5-TAMRA. |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |

| Reactivity | Primary amines | Primary amines |

Synthesis and Purification of TAMRA Isomers

The synthesis of 5- and 6-carboxytetramethylrhodamine (the carboxylic acid forms of the dyes) is a multi-step process that begins with the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of dicarboxybenzophenone intermediates that can be separated by recrystallization.[1][3][4] The separated intermediates are then reacted with another equivalent of 3-dimethylaminophenol to produce the individual 5- and 6-TAMRA isomers.[1][3][4]

Experimental Protocol: Synthesis and Separation of 5- and 6-Carboxytetramethylrhodamines

This protocol is adapted from the work of Kvach et al. (2009).[3][4]

Step 1: Synthesis of Dicarboxybenzophenone Intermediates

-

A mixture of 3-dimethylaminophenol and 1,2,4-benzenetricarboxylic anhydride is heated in a suitable solvent.

-

The resulting mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones is cooled to allow for crystallization.

Step 2: Separation of Benzophenone Isomers

-

The mixture of isomers is subjected to fractional recrystallization from methanol and acetic acid to separate the individual 4- and 5-substituted benzophenone precursors.[1][3][4]

Step 3: Synthesis of 5- and 6-TAMRA

-

Each purified benzophenone isomer is reacted with a second equivalent of 3-dimethylaminophenol in a condensation reaction to form the respective 5- or 6-carboxytetramethylrhodamine.[1][3][4]

Step 4: Purification of TAMRA Isomers

-

The crude TAMRA isomers are purified by column chromatography to yield the final, isomerically pure products.

Labeling of Biomolecules

The most common application of 5- and 6-TAMRA is the covalent labeling of biomolecules. This is typically achieved using amine-reactive derivatives such as N-hydroxysuccinimidyl (NHS) esters or through the use of phosphoramidites for oligonucleotide synthesis.

Protein and Peptide Labeling with TAMRA-SE

TAMRA NHS esters react efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.[5]

Experimental Protocol: Protein Labeling with 5-TAMRA-SE

-

Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate).

-

Prepare TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add the TAMRA-SE solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific application but is typically in the range of 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification of the Labeled Protein: Separate the TAMRA-labeled protein from unreacted dye and other reaction components. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[6] For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method.[7][8][9]

Oligonucleotide Labeling with TAMRA Phosphoramidites

TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using phosphoramidite chemistry on an automated DNA synthesizer.[2][10][11]

Experimental Protocol: Oligonucleotide Synthesis with 6-TAMRA Phosphoramidite

-

Synthesis: The 6-TAMRA phosphoramidite is installed at the desired position during solid-phase oligonucleotide synthesis.[10][11] The synthesis cycle involves detritylation, coupling, capping, and oxidation steps.

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

-

Purification: The TAMRA-labeled oligonucleotide is purified from unlabeled and partially labeled failure sequences using methods such as reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[12][13]

Applications in Fluorescence-Based Assays

5- and 6-TAMRA are extensively used in various fluorescence-based assays, most notably in Fluorescence Resonance Energy Transfer (FRET) applications.

FRET and Quenching

In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.[14][15][16][17] TAMRA is often used as an acceptor for donor dyes like fluorescein (FAM). When the donor and acceptor are in close proximity, excitation of the donor results in emission from the acceptor. If the acceptor is a quencher, the donor's fluorescence is suppressed without acceptor emission.

TaqMan Probes for Real-Time PCR

A prominent application of TAMRA is its use as a quencher in TaqMan probes for real-time quantitative PCR (qPCR).[18][19][20][21]

TaqMan Probe Workflow

In this assay, an oligonucleotide probe is designed to bind to a specific DNA sequence between the PCR primers. The probe is labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (e.g., 6-TAMRA) at the 3' end.

Caption: Workflow of a TaqMan probe in real-time PCR.

Conclusion

5-TAMRA and 6-TAMRA are versatile and widely used fluorescent dyes with a long history in biological research. Their well-characterized spectral properties and established conjugation chemistries make them valuable tools for labeling a wide range of biomolecules. While their optical characteristics are nearly indistinguishable, the choice between the pure isomers may be critical for applications requiring high reproducibility. This guide provides the fundamental knowledge and experimental frameworks for the effective utilization of these important fluorophores in research and development.

Diagrams

Synthesis and Labeling Workflow

Caption: General workflow for TAMRA synthesis and biomolecule labeling.

FRET Signaling Pathway

Caption: Principle of FRET using a FAM-TAMRA pair.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. abcam.cn [abcam.cn]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 11. youtube.com [youtube.com]

- 12. mz-at.de [mz-at.de]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. TaqMan TAMRA Probes | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Optimization of fluorescence measurement in duplex real-time PCR with TaqMan probes labeled with VIC and quenched by TAMRA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Comparison of TaqMan and Epoch Dark Quenchers during real-time reverse transcription PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

6-TAMRA-SE: A Technical Guide to Solubility and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of 6-Carboxytetramethylrhodamine N-succinimidyl Ester (6-TAMRA-SE) in dimethyl sulfoxide (DMSO) and aqueous buffers. It also offers detailed experimental protocols for its use in labeling biomolecules, ensuring optimal conjugation efficiency and reproducibility for research, diagnostics, and drug development applications.

Core Concepts: Solubility and Stability

This compound is a widely used amine-reactive fluorescent dye. Its utility in labeling proteins, peptides, and other biomolecules hinges on its solubility and the stability of its reactive succinimidyl ester (SE) group.

Solubility in DMSO:

This compound exhibits excellent solubility in anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] This organic solvent is the preferred choice for preparing concentrated stock solutions. The hygroscopic nature of DMSO means that using a fresh, anhydrous grade is crucial to prevent premature hydrolysis of the SE group.[3] Stock solutions in anhydrous DMSO are stable for up to three months when stored desiccated and protected from light at -20°C.[2]

Solubility and Stability in Aqueous Buffers:

Direct dissolution of this compound in aqueous buffers is not recommended due to the susceptibility of the succinimidyl ester to hydrolysis.[1][5][6] The rate of hydrolysis is significantly influenced by pH, with higher pH values leading to faster degradation of the reactive ester. This hydrolysis reaction competes with the desired aminolysis reaction (the labeling of the target biomolecule).

Data Presentation: Quantitative Solubility

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |

| Anhydrous DMSO | 50 | 94.78 | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [3] |

| Anhydrous DMSO | 90 | 170 | Supplied as a pre-made solution for oligonucleotide labeling. | [1] |

| Aqueous Buffers | Not Recommended | Not Applicable | Prone to rapid hydrolysis, especially at the alkaline pH required for efficient labeling. | [1][5][6] |

Experimental Protocols

This section provides a detailed methodology for preparing a this compound stock solution and a general protocol for labeling proteins.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the solid this compound).

-

Vortex the vial thoroughly until the dye is completely dissolved. Brief centrifugation can help to collect the solution at the bottom of the vial.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. For optimal stability, use of a desiccant is recommended. Stock solutions in anhydrous DMSO can be stored for up to three months.[2]

General Protein Labeling Protocol

Objective: To covalently label a protein with this compound.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Reaction tubes

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2-10 mg/mL.[7][8] If the protein is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to adjust the pH and buffer concentration.[2]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete for reaction with the dye.[2]

-

-

Initiate the Labeling Reaction:

-

While gently vortexing the protein solution, add the this compound stock solution dropwise. A common starting point is a 5-10 molar excess of the dye to the protein.[9] The optimal ratio may need to be determined empirically.

-

For example, to label 1 mL of a 2.5 mg/mL IgG solution (approximately 16.7 µM), you would add a calculated volume of the 10 mM this compound stock to achieve the desired molar excess.

-

-

Incubation:

-

Purification of the Labeled Protein:

-

Storage of the Conjugate:

-

Store the purified labeled protein at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol and storage at -20°C is recommended.[2]

-

Mandatory Visualization

The following diagrams illustrate the key chemical reaction and the general experimental workflow for labeling a biomolecule with this compound.

References

- 1. TAMRA SE, 6 isomer in DMSO - Biotium [biotium.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAMRA SE, 5 and 6 isomers - Biotium [biotium.com]

- 7. abcam.cn [abcam.cn]

- 8. researchgate.net [researchgate.net]

- 9. youdobio.com [youdobio.com]

In-Depth Technical Guide: 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-SE)

CAS Number: 150810-69-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-SE), a widely used fluorescent dye in biological research. This document covers its fundamental properties, applications, and detailed protocols for its use in labeling biomolecules.

Core Properties and Specifications

This compound is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. The succinimidyl ester (SE) moiety readily reacts with primary and secondary amines on biomolecules to form stable amide bonds.[1][2] This makes it a valuable tool for fluorescently labeling proteins, peptides, and amine-modified nucleic acids.[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing essential information for its use in experimental design.

| Property | Value | Source |

| CAS Number | 150810-69-8 | |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [3] |

| Molecular Weight | 527.52 g/mol | [3] |

| Appearance | Red solid | [1] |

| Solubility | Soluble in DMF or DMSO | [1] |

| Excitation Maximum (λex) | ~555 nm | [4] |

| Emission Maximum (λem) | ~580 nm | [4] |

| Molar Extinction Coefficient (ε) | > 90,000 cm⁻¹M⁻¹ | [1][2] |

| Purity | ≥90% for fluorescence analysis | [3] |

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in life sciences, including:

-

Fluorescence Microscopy: Labeled proteins and peptides can be visualized in fixed and living cells to study their localization and dynamics.[4]

-

Flow Cytometry: Fluorescently tagged antibodies or ligands can be used to identify and quantify specific cell populations.[4]

-

Automated DNA Sequencing: 6-TAMRA is a traditional fluorophore used in automated DNA sequencing methodologies.[5]

-

Fluorescence Resonance Energy Transfer (FRET): 6-TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore, such as fluorescein (FAM), to study molecular interactions.[4]

-

Peptide and Protein Labeling: It is extensively used for labeling peptides and proteins for various biochemical and cellular assays.[1]

-

Nucleic Acid Labeling: Amine-modified oligonucleotides can be readily labeled with this compound.[1]

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. It is important to note that optimal labeling conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials

-

6-Carboxy-tetramethylrhodamine N-succinimidyl ester (this compound)

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

Protocol for Protein Labeling

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for the specific protein and application.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be identifiable by its color.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for 6-TAMRA).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and 6-TAMRA.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

Caption: General workflow for protein conjugation with this compound.

Signaling Pathway: FRET-Based Detection of Protein-Protein Interaction

This diagram illustrates the principle of using this compound as a FRET acceptor to detect the interaction between two proteins.

Caption: FRET mechanism using this compound as an acceptor.

References

- 1. 6-TAMRA, SE [6-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-69-8* | AAT Bioquest [aatbio.com]

- 2. TAMRA SE, 5 and 6 isomers - Biotium [biotium.com]

- 3. TAMRA, SE; 5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE), mixed isomers 25 mg [thermofisher.com]

- 4. lifetein.com [lifetein.com]

- 5. Invitrogen™ 6-TAMRA, SE (6-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide to 6-TAMRA Succinimidyl Ester: Properties, Applications, and Experimental Protocols

This technical guide provides comprehensive information on the fluorescent dye 6-TAMRA succinimidyl ester (6-TAMRA SE), tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its application in studying molecular interactions.

Core Properties of 6-TAMRA Succinimidyl Ester

6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, photostable rhodamine dye. The succinimidyl ester (SE) functional group makes it an amine-reactive labeling reagent, ideal for creating stable fluorescent conjugates with proteins, peptides, amine-modified nucleic acids, and other biomolecules.[1][2][3] This covalent labeling occurs through the formation of a stable amide bond between the dye and primary aliphatic amines on the target molecule.[1][3][4]

Physicochemical and Spectroscopic Data

The quantitative data for 6-TAMRA succinimidyl ester are summarized in the table below, providing key parameters for its use in fluorescence-based applications.

| Property | Value | References |

| Molecular Weight | 527.52 g/mol | [4][5][6] |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][4][5] |

| CAS Number | 150810-69-8 | [1][4][5][7] |

| Appearance | Dark red powder | [5] |

| Solubility | Soluble in DMSO and DMF | [2][4][5] |

| Purity | ≥90% (HPLC) | [5] |

| Excitation Maximum (λex) | ~541-552 nm | [2][8] |

| Emission Maximum (λem) | ~567-576 nm | [2][6] |

| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 cm⁻¹M⁻¹ | [2][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [2] |

| Storage Conditions | -20°C, protected from light and moisture | [1][2][5] |

Experimental Protocols

Protein Labeling with 6-TAMRA Succinimidyl Ester

This protocol provides a general procedure for conjugating 6-TAMRA SE to proteins, such as antibodies. The efficiency of the labeling reaction is dependent on factors like protein concentration and the number of available primary amines.

Materials:

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS).

-

6-TAMRA Succinimidyl Ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

1 M Sodium Bicarbonate buffer (pH 8.3).

-

Purification column (e.g., Sephadex G-25) for removing unconjugated dye.

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Conjugation Reaction:

-

Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and its concentration and may require optimization.[3] For antibodies, a molar ratio of 8-20 is often a good starting point.[3]

-

Incubate the reaction for 1-2 hours at room temperature with continuous stirring or mixing.[2]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~550 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

-

Oligonucleotide Labeling with 6-TAMRA Succinimidyl Ester

This protocol is for labeling amine-modified oligonucleotides. The succinimidyl ester reacts with the primary amine group introduced at the terminus or within the oligonucleotide sequence.

Materials:

-

Amine-modified oligonucleotide.

-

6-TAMRA Succinimidyl Ester.

-

Anhydrous DMSO.

-

0.1 M Sodium Bicarbonate buffer (pH 8.5).

-

3 M NaCl.

-

Cold absolute ethanol.

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate labeling buffer.[4]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Add the dye solution to the oligonucleotide solution.

-

Incubate the reaction for at least six hours or overnight at room temperature.[4]

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[4][8]

-

Centrifuge to pellet the oligonucleotide.

-

It is often necessary to perform a second ethanol precipitation for tetramethylrhodamine dyes to effectively remove unreacted dye that may adhere non-specifically to the oligonucleotide.[4][8]

-

Visualization of Workflows and Principles

Workflow for Biomolecule Labeling

The general workflow for labeling a biomolecule with 6-TAMRA SE involves preparation of the reactants, the conjugation reaction, and purification of the final product.

Principle of Fluorescence Polarization Assays

6-TAMRA labeled molecules are frequently used as probes in fluorescence polarization (FP) assays to study molecular interactions in real-time.[5][10] FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this labeled molecule binds to a larger molecule (e.g., a protein), its tumbling slows down, resulting in a higher degree of polarization of the emitted light.[10]

This technical guide provides a solid foundation for utilizing 6-TAMRA succinimidyl ester in research and development. By following the detailed protocols and understanding the underlying principles of its application, professionals can effectively employ this versatile fluorescent probe in their studies of biomolecular structure, function, and interactions.

References

- 1. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. abcam.cn [abcam.cn]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - BR [thermofisher.com]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for Rhodamine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes are a class of highly fluorescent compounds extensively utilized in biological and medical research for applications including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. Their utility is rooted in their strong absorbance and high quantum yields. However, their potent chemical nature necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for commonly used rhodamine dyes, with a focus on Rhodamine B, Rhodamine 6G, and Rhodamine 123.

Core Safety and Hazard Information

Rhodamine dyes, while invaluable in research, are not benign. They are chemical compounds that require careful handling to minimize exposure and potential health risks. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

General Hazards:

-

Acute Toxicity: Several rhodamine dyes are classified as harmful if swallowed.[1]

-

Eye Damage/Irritation: A significant hazard associated with many rhodamine dyes is the risk of serious eye damage or irritation.[1][2][][4]

-

Skin Irritation: Prolonged or repeated skin contact may cause irritation.[5]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological data for Rhodamine B, Rhodamine 6G, and Rhodamine 123. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties

| Property | Rhodamine B | Rhodamine 6G | Rhodamine 123 |

| Appearance | Green crystals or reddish-violet powder[1] | Red-brown powder/solid[2] | Orange or reddish-brown crystalline powder |

| CAS Number | 81-88-9[1] | 989-38-8[] | 62669-70-9 |

| Molecular Formula | C₂₈H₃₁ClN₂O₃ | C₂₈H₃₁ClN₂O₃ | C₂₁H₁₇ClN₂O₃ |

| Molecular Weight | 479.02 g/mol | 479.01 g/mol [6] | 380.82 g/mol |

| Solubility | Soluble in water and alcohol[1] | Soluble in water[2] | Soluble in ethanol, methanol, and DMSO |

| Melting Point | 210-211 °C (decomposes) | 229.4 °C[2] | ~235 °C (decomposes) |

| Absorbance Maximum (λmax) | 543 nm (in ethanol) | 524 nm (in ethanol) | 505 nm (in ethanol) |

| Emission Maximum (λem) | 565 nm (in ethanol) | 548 nm (in ethanol) | 525 nm (in ethanol) |

Table 2: GHS Hazard Classification and Toxicological Data

| Hazard | Rhodamine B | Rhodamine 6G | Rhodamine 123 |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed)[] | Category 4 (Harmful if swallowed) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1][4] | Category 1 (Causes serious eye damage)[2][] | Not Classified |

| Skin Sensitization | Not Classified | Category 1B (May cause an allergic skin reaction)[] | Not Classified |

| Aquatic Hazard (Acute) | Not Classified | Category 1 (Very toxic to aquatic life)[] | Not Classified |

| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects)[4] | Category 1 (Very toxic to aquatic life with long lasting effects)[] | Not Classified |

| Oral LD50 (Rat) | 887 mg/kg[1] | 400 mg/kg | 238 mg/kg |

Experimental Protocols: Safe Handling and Use

Adherence to established protocols is paramount when working with rhodamine dyes. The following sections detail essential procedures for their safe handling, from solution preparation to disposal.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory for any work involving rhodamine dyes. This includes:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1][2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][2] Gloves should be inspected before use and disposed of properly after handling the dyes.

-

Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect street clothing.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Preparation of Stock Solutions

Rhodamine dyes are typically prepared as concentrated stock solutions in a suitable solvent, which are then diluted to the final working concentration.

Materials:

-

Rhodamine dye powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or ethanol

-

Vortex mixer

-

Calibrated pipettes

-

Amber or foil-wrapped microcentrifuge tubes or vials for storage

Procedure:

-

Work in a Fume Hood: All weighing and initial dissolution of the powdered dye should be performed in a certified chemical fume hood to prevent inhalation of fine particles.

-

Weighing: Carefully weigh the desired amount of rhodamine powder using an analytical balance.

-

Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (typically 1-10 mM).

-

Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming in a water bath may be necessary for some dyes.

-

Storage: Store the stock solution in a tightly sealed, light-protected container (amber vial or wrapped in aluminum foil) at -20°C for long-term storage or 2-8°C for short-term use.

Staining Protocol for Cultured Cells

This protocol provides a general guideline for staining adherent cells with rhodamine dyes for fluorescence microscopy.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Rhodamine dye working solution (prepared by diluting the stock solution in an appropriate buffer or medium)

-

Fixative (e.g., 4% paraformaldehyde in PBS) - Caution: Paraformaldehyde is toxic and should be handled in a fume hood.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Preparation: Aspirate the culture medium from the cells.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Staining: Add the rhodamine dye working solution to the cells and incubate for the optimized time and temperature (typically 15-60 minutes at 37°C), protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS.

-

Fixation (Optional but Recommended): Add the fixative solution and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (for intracellular targets): If targeting intracellular structures, add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the specific rhodamine dye.

Spill and Waste Disposal

Spill Cleanup:

-

Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be wiped with a damp cloth.

-

Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilation: Ensure the area is well-ventilated during cleanup.

Waste Disposal:

-

All solid waste contaminated with rhodamine dyes (e.g., pipette tips, gloves, absorbent materials) should be collected in a designated, labeled hazardous waste container.

-

Liquid waste containing rhodamine dyes should be collected in a separate, labeled hazardous waste container.

-

Disposal of all rhodamine dye waste must be in accordance with local, state, and federal regulations. Do not dispose of rhodamine dyes down the drain.

Visualizations

Experimental Workflow for Fluorescence Microscopy

Caption: Workflow for staining and imaging cells with rhodamine dyes.

Signaling Pathway: Mitochondrial-Mediated Apoptosis Induced by Cationic Rhodamines

Cationic rhodamine dyes, such as Rhodamine 123 and Rhodamine 6G, accumulate in the mitochondria of living cells due to the negative mitochondrial membrane potential. At higher concentrations or with prolonged exposure, this accumulation can disrupt mitochondrial function, leading to a decrease in ATP synthesis and the induction of the intrinsic apoptotic pathway.

Caption: Mitochondrial-mediated apoptosis induced by cationic rhodamines.

Conclusion

Rhodamine dyes are powerful tools in the arsenal of researchers and scientists. However, their utility is matched by their potential hazards. A thorough understanding of their chemical properties, coupled with strict adherence to safety and handling protocols, is essential for their safe and effective use in the laboratory. By implementing the guidelines outlined in this technical guide, researchers can minimize risks and continue to leverage the unique capabilities of these fluorescent compounds to advance scientific discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-TAMRA-NHS Ester Antibody Labeling

This document provides a detailed protocol for the covalent labeling of antibodies with 6-TAMRA-NHS ester. It is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunocytochemistry, flow cytometry, and fluorescence microscopy.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester of 6-TAMRA is an amine-reactive derivative that forms a stable, covalent amide bond with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the antibody.[1][2] This direct labeling method eliminates the need for secondary antibodies, thereby reducing background signal and increasing sensitivity.[3] The absorption and emission maxima of 6-TAMRA conjugates are approximately 555 nm and 580 nm, respectively.[3][4]

Overview of the Labeling Process

The antibody labeling process involves three main stages: antibody preparation, conjugation reaction with 6-TAMRA-NHS ester, and purification of the labeled antibody. Each step is critical for achieving optimal labeling efficiency and preserving antibody function.

Quantitative Parameters for Antibody Labeling

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the antibody, the molar ratio of dye to protein, the pH of the reaction buffer, and the incubation time. The following table summarizes typical quantitative parameters for successful antibody labeling with 6-TAMRA-NHS ester.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][4] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | The pH should be between 8.0 and 8.5 for optimal reaction efficiency.[1][5] Avoid buffers containing primary amines like Tris. |

| Molar Excess of Dye | 8 - 20 fold | The optimal molar ratio depends on the antibody concentration. For 2-3 mg/mL antibody, a 15-20 fold excess is recommended. For 4-10 mg/mL, an 8-10 fold excess is suggested.[3] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1 - 2 hours | The reaction mixture should be protected from light during incubation.[1][3] |

| Degree of Labeling (DOL) | 2 - 4 | This is the optimal range for maintaining antibody function and achieving bright fluorescence. Higher DOL can lead to fluorescence quenching.[6] |

Detailed Experimental Protocol

This protocol is a general guideline for labeling approximately 1 mg of an antibody. Adjustments may be necessary for different antibody amounts or concentrations.

Materials and Reagents

-

Antibody (free of amine-containing stabilizers like BSA or glycine)

-

6-TAMRA-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.[3][7]

-

Phosphate Buffered Saline (PBS)

Antibody Preparation

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine, or BSA), it must be buffer exchanged into the Reaction Buffer. This can be done by dialysis or using a centrifugal filter device.[4][7]

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[3][4]

Preparation of 6-TAMRA-NHS Ester Stock Solution

-

Allow the vial of 6-TAMRA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]

-

Prepare a 10 mg/mL stock solution of 6-TAMRA-NHS ester in anhydrous DMF or DMSO.[1][7] This solution should be prepared fresh before each labeling reaction.

Conjugation Reaction

-

Calculate the required volume of the 6-TAMRA-NHS ester stock solution to achieve the desired molar excess.

-

Example Calculation: For 1 mg of a 150 kDa IgG antibody and a 15-fold molar excess:

-

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of 6-TAMRA-NHS ester = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol

-

Mass of 6-TAMRA-NHS ester = 1.0 x 10⁻⁷ mol * 527.53 g/mol = 5.28 x 10⁻⁵ g = 52.8 µg

-

Volume of 10 mg/mL stock = 52.8 µg / 10 µg/µL = 5.28 µL

-

-

-

Add the calculated volume of the 6-TAMRA-NHS ester stock solution to the antibody solution.

-

Mix the reaction gently by pipetting up and down or by brief vortexing.[3]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][3]

Purification of the Labeled Antibody

-

(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or a spin column equilibrated with PBS.[7][8]

-

Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

Spectrophotometric Measurement

-

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of 6-TAMRA (approximately 555 nm, A₅₅₅).[3][4]

Calculation of the Degree of Labeling (DOL)

The following parameters are needed for the calculation:

| Parameter | Value | Reference |

| Molar Extinction Coefficient of 6-TAMRA (ε_dye_) | 92,000 M⁻¹cm⁻¹ at 555 nm | [9] |

| Molar Extinction Coefficient of IgG (ε_protein_) | 203,000 M⁻¹cm⁻¹ at 280 nm | [6] |

| Correction Factor (CF) | 0.36 | [6] |

The concentration of the dye and the protein can be calculated as follows:

-

Molar concentration of the dye: [Dye] = A₅₅₅ / (ε_dye_ * path length)

-

Molar concentration of the antibody: Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ * CF) [Protein] = Corrected A₂₈₀ / (ε_protein_ * path length)

-

Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Chemical Reaction

The labeling reaction occurs between the primary amine of the antibody and the NHS ester of 6-TAMRA, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Storage of Labeled Antibodies

Store the labeled antibody in PBS at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein such as BSA (1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL, and a preservative like sodium azide (0.02-0.05%).[3][10] The conjugate should be stable for several months at 4°C. For longer periods, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][11]

References

- 1. empbiotech.com [empbiotech.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]

- 4. abcam.cn [abcam.cn]

- 5. lumiprobe.com [lumiprobe.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. medkoo.com [medkoo.com]

- 8. mcprod.glenresearch.com [mcprod.glenresearch.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. eurogentec.com [eurogentec.com]

- 11. lifetein.com [lifetein.com]

Application Notes and Protocols for TAMRA Dye to Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a popular orange fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. Its brightness, photostability, and compatibility with common fluorescence microscopy and flow cytometry filter sets make it a versatile tool in life sciences research. The conjugation of TAMRA to a protein is a critical process that requires careful optimization to achieve the desired degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the protein's biological activity. These application notes provide a detailed protocol for TAMRA conjugation and guidelines for calculating and optimizing the dye-to-protein ratio.

Data Presentation: Optimizing the Dye-to-Protein Ratio

The efficiency of the conjugation reaction and the final DOL are highly dependent on the initial molar ratio of dye to protein. While the optimal ratio must be determined empirically for each specific protein, the following table provides illustrative data on how varying the initial molar ratio of TAMRA-NHS ester to a typical IgG antibody can influence the final DOL. It is important to note that excessive labeling can lead to fluorescence quenching and a potential decrease in protein activity.[][2][3]

| Initial Molar Ratio (Dye:Protein) | Expected Final Degree of Labeling (DOL) | Potential Impact on Protein Activity |

| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity. Good starting point for sensitive proteins. |

| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function. |

| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching.[] |

| 40:1 | > 8.0 | Significant risk of protein aggregation, loss of function, and signal quenching. |

Experimental Protocols

Materials and Reagents

-

TAMRA NHS ester (5/6-carboxytetramethylrhodamine, succinimidyl ester)

-

Protein of interest (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Protocol for TAMRA Conjugation

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.

-

-

TAMRA Stock Solution Preparation:

-

Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding the 1 M Sodium Bicarbonate buffer. A common approach is to add 20 µL of the bicarbonate buffer per 100 µL of protein solution.

-

Calculate the required volume of the TAMRA stock solution based on the desired initial dye-to-protein molar ratio. For a starting point, a molar ratio of 10:1 to 20:1 is often recommended.

-

Add the calculated volume of the TAMRA stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the TAMRA-conjugated protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with PBS (pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.

-

-

Storage of the Conjugate:

-

Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C. To prevent denaturation and microbial growth, consider adding a stabilizer like BSA (1-10 mg/mL) and a preservative such as sodium azide (0.02%).

-

Calculation of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (approximately 555 nm).

Constants for Calculation:

-

Molar Extinction Coefficient of TAMRA (ε_dye): ~90,000 M⁻¹cm⁻¹ at 555 nm

-

Correction Factor (CF) for TAMRA at 280 nm: ~0.17 - 0.3 (This factor accounts for the dye's absorbance at 280 nm. The exact value can vary, so refer to the manufacturer's data sheet.)

-

Molar Extinction Coefficient of the Protein (ε_prot): This is specific to your protein (for a typical IgG, it is ~210,000 M⁻¹cm⁻¹).

Formulas:

-

Protein Concentration (M):

-

Protein Conc. (M) = (A₂₈₀ - (A₅₅₅ * CF)) / ε_prot

-

-

Dye Concentration (M):

-

Dye Conc. (M) = A₅₅₅ / ε_dye

-

-

Degree of Labeling (DOL):

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Visualizations

Caption: Experimental workflow for TAMRA conjugation to proteins.

Caption: Förster Resonance Energy Transfer (FRET) using TAMRA as an acceptor.

References

Application Notes and Protocols for 6-TAMRA-NHS Ester Labeling of Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule imaging. Carboxytetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling oligonucleotides. The N-hydroxysuccinimide (NHS) ester of 6-TAMRA provides a convenient and efficient method for covalently attaching the dye to oligonucleotides modified with a primary amine group.

This document provides detailed protocols for the labeling of amine-modified oligonucleotides with 6-TAMRA-NHS ester, purification of the conjugate, and subsequent quality control.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide at the NHS ester of 6-TAMRA. This results in the formation of a stable amide bond, covalently linking the TAMRA dye to the oligonucleotide, and the release of N-hydroxysuccinimide. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1] A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[2]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides

This protocol describes the covalent attachment of 6-TAMRA-NHS ester to an amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide